molecular formula C14H26BN3O2 B13697793 1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester

1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester

Cat. No.: B13697793
M. Wt: 279.19 g/mol
InChI Key: JLDRHOWKAORPNB-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester typically involves the reaction of pyrazole derivatives with boronic acids or boronate esters. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors are sometimes employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: 1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its dimethylamino group enhances its solubility and reactivity in various organic solvents, making it a versatile reagent in synthetic chemistry .

Properties

Molecular Formula

C14H26BN3O2

Molecular Weight

279.19 g/mol

IUPAC Name

N,N-dimethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine

InChI

InChI=1S/C14H26BN3O2/c1-13(2)14(3,4)20-15(19-13)12-8-11-18(16-12)10-7-9-17(5)6/h8,11H,7,9-10H2,1-6H3

InChI Key

JLDRHOWKAORPNB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCCN(C)C

Origin of Product

United States

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